molecular formula C19H17F2N3O4 B6083108 1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone

1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B6083108
M. Wt: 389.4 g/mol
InChI Key: OSGHZSYTAFFZCF-UHFFFAOYSA-N
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Description

1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone, also known as FNPA, is a potent and selective inhibitor of the human dopamine transporter (DAT). It is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.

Mechanism of Action

1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone works by selectively binding to the dopamine transporter (DAT) and inhibiting its reuptake function. This leads to an increase in the levels of dopamine in the synaptic cleft, which can improve cognitive function, motor control, and mood. This compound has been shown to be highly selective for the human DAT, which makes it a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been shown to increase dopamine levels in the brain, which can improve cognitive function, motor control, and mood. This compound has also been shown to have a high affinity for the human DAT, which makes it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of the human DAT, which makes it a valuable tool for studying the role of dopamine in neurological disorders. However, this compound has several limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise in organic chemistry. Additionally, it is not readily available and can be expensive to synthesize.

Future Directions

There are several future directions for the study of 1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, the biochemical and physiological effects of this compound need to be further studied to better understand its mechanism of action and potential side effects.

Scientific Research Applications

1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the human dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound can increase the levels of dopamine in the brain, which can improve cognitive function, motor control, and mood.

properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c1-12(25)13-2-5-18(17(21)10-13)22-6-8-23(9-7-22)19(26)15-11-14(24(27)28)3-4-16(15)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGHZSYTAFFZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-Fluoro-5-nitro-benzoyl chloride (CAS: 7304-32-7; Feng, Y.; Burgess, K.; Chem.Europ.J.; EN; 5; 11; 1999; 3261-3272) (0.054 g, 0.261 mmol) in dioxane (1 ml) was treated with triethylamine (0.073 ml, 0.522 mmol) and then with a solution of 1-(3-Fluoro-4-piperazin-1-yl-phenyl)-ethanone (CAS: 189763-57-3; WO9714690) (58 mg, 0.261 mmol) in dioxane (1 ml). The mixture was stirred at room temperature for 30 minutes. The solvent was removed in vacuo. The crude oil was taken in water. The aqueous layer was extracted 3 times with CH2Cl2. The combined extracts were dried over Na2SO4, filtered and the solvent was removed in vacuo. The crude gum was purified on silicagel (eluent: heptane/ethylacetate 0%-20% (10 minutes) to provide the title compound (69 mg, 68%) as a light yellow solid, MS (m/e): 390.2 (MH+, 100%)
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
68%

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